2-Isopropyl-4-nitrophenol

Description

BenchChem offers high-quality 2-Isopropyl-4-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropyl-4-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

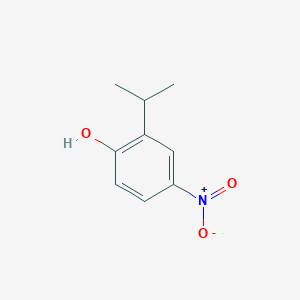

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSKFUMSIJTGTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336073 | |

| Record name | 2-Isopropyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60515-72-2 | |

| Record name | 2-Isopropyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isopropyl-4-nitrophenol: Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Isopropyl-4-nitrophenol (CAS No. 60515-72-2), a substituted nitrophenol of interest in various chemical and pharmaceutical research domains. This document delves into the core chemical and physical properties, structural elucidation, a detailed synthesis protocol, and a discussion of its potential, yet largely unexplored, applications in drug development. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted data and comparative analysis with structurally related molecules to offer valuable insights for researchers.

Introduction and Compound Identification

2-Isopropyl-4-nitrophenol is an aromatic organic compound featuring a phenol ring substituted with an isopropyl group at position 2 and a nitro group at position 4. Its chemical structure suggests potential for diverse chemical reactivity and biological activity, stemming from the interplay of the electron-donating hydroxyl and isopropyl groups and the electron-withdrawing nitro group.

It is crucial to distinguish 2-Isopropyl-4-nitrophenol from its isomer, 2-Isopropyl-5-methyl-4-nitrophenol (a derivative of thymol), as these two compounds are often conflated in scientific literature and databases. This guide focuses exclusively on the former.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 4-nitro-2-propan-2-ylphenol | [1] |

| CAS Number | 60515-72-2 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| InChI | InChI=1S/C9H11NO3/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,11H,1-2H3 | [1] |

| SMILES | CC(C)C1=C(C=CC(=C1)[O-])O | [1] |

Physicochemical Properties

The physicochemical properties of 2-Isopropyl-4-nitrophenol are summarized in Table 2. These properties are essential for understanding its behavior in various experimental settings, including solubility, reactivity, and potential for biological interactions.

Table 2: Physicochemical Properties of 2-Isopropyl-4-nitrophenol

| Property | Value | Source |

| Melting Point | 86 °C | |

| Boiling Point | 294.3 °C (Predicted) | |

| pKa | 7.62 ± 0.22 (Predicted) | |

| Appearance | Brown to black solid | |

| XLogP3-AA | 2.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 66.1 Ų | [1] |

Chemical Structure and Elucidation

The chemical structure of 2-Isopropyl-4-nitrophenol is presented in Figure 1. The molecule consists of a benzene ring functionalized with a hydroxyl group (-OH), an isopropyl group (-CH(CH₃)₂), and a nitro group (-NO₂). The relative positions of these substituents are key to its chemical properties and reactivity. The hydroxyl group makes the compound weakly acidic, while the nitro group is a strong electron-withdrawing group, influencing the electron density distribution in the aromatic ring.

Figure 1. 2D Chemical Structure of 2-Isopropyl-4-nitrophenol.

Spectroscopic Data (Predicted)

3.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the isopropyl group protons, and the phenolic hydroxyl proton.

-

Aromatic Protons: Three protons on the aromatic ring are expected to appear as a complex splitting pattern in the downfield region (typically δ 6.5-8.5 ppm). The proton ortho to the nitro group is expected to be the most deshielded.

-

Isopropyl Group: The methine proton (-CH) of the isopropyl group will appear as a septet, and the six equivalent methyl protons (-CH₃) will appear as a doublet.

-

Hydroxyl Proton: The phenolic hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

3.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups. The carbon attached to the nitro group is expected to be significantly downfield, while the carbons of the isopropyl group will be in the upfield region.

3.1.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

N-O stretch (nitro group): Two strong bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

-

C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

3.1.4. Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z = 181. The fragmentation pattern would likely involve the loss of the nitro group (-NO₂, 46 Da) and the isopropyl group (-CH(CH₃)₂, 43 Da).

Synthesis of 2-Isopropyl-4-nitrophenol

A plausible and efficient method for the synthesis of 2-Isopropyl-4-nitrophenol is the direct nitration of 2-isopropylphenol. The hydroxyl and isopropyl groups are ortho-, para-directing, and the introduction of the nitro group at the para position is sterically favored.

Experimental Protocol: Nitration of 2-Isopropylphenol

This protocol is adapted from established methods for the nitration of phenols.

Materials:

-

2-Isopropylphenol

-

Acetic acid (glacial)

-

Nitric acid (69%)

-

Ice

-

tert-Butyl methyl ether

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-isopropylphenol (1 equivalent) in glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Nitration: Slowly add a pre-cooled mixture of 69% nitric acid (1.1 equivalents) dropwise to the solution, maintaining the temperature below 10 °C.

-

Reaction: Stir the reaction mixture at this temperature for 30 minutes after the addition is complete.

-

Quenching: Quench the reaction by slowly pouring the mixture into ice water.

-

Extraction: Extract the aqueous mixture with tert-butyl methyl ether.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-isopropyl-4-nitrophenol as a yellow solid.

Diagram of the Synthesis Workflow:

Potential Applications in Drug Development and Research

While specific biological activities of 2-Isopropyl-4-nitrophenol are not extensively documented, its structural motifs suggest several areas of potential interest for researchers in drug development.

-

Antimicrobial Activity: Phenolic compounds, including thymol (2-isopropyl-5-methylphenol), are well-known for their antimicrobial properties. The introduction of a nitro group can sometimes enhance this activity. Therefore, 2-Isopropyl-4-nitrophenol could be investigated as a potential antibacterial or antifungal agent.

-

Enzyme Inhibition: The nitroaromatic scaffold is present in some enzyme inhibitors. The specific substitution pattern of 2-Isopropyl-4-nitrophenol might allow it to selectively bind to the active site of certain enzymes, making it a candidate for screening in various enzyme inhibition assays.

-

Chemical Probe: Due to its defined structure and potential for derivatization, this compound could serve as a chemical probe to study biological pathways or as a building block for the synthesis of more complex bioactive molecules.

Hypothetical Mechanism of Action (Antimicrobial):

The antimicrobial action of nitrophenols could involve multiple mechanisms, including the disruption of cell membranes, inhibition of essential enzymes, and the generation of reactive oxygen species. The lipophilic nature of the isopropyl group may facilitate its passage through the microbial cell membrane.

Safety and Handling

2-Isopropyl-4-nitrophenol should be handled with care in a laboratory setting. Based on data for similar nitrophenols, it is expected to be harmful if swallowed, and may cause skin and eye irritation.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion and Future Directions

2-Isopropyl-4-nitrophenol is a compound with interesting chemical features, yet its biological and pharmacological properties remain largely unexplored. This guide provides a foundational understanding of its chemical properties, structure, and a reliable synthesis protocol. The lack of experimental spectroscopic and biological data highlights a significant opportunity for future research. Further investigation into its antimicrobial, enzymatic, and other biological activities is warranted to unlock its full potential as a research tool or a lead compound in drug discovery.

References

-

PubChem. Compound Summary for CID 528954, 2-Isopropyl-4-nitrophenol. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Isopropyl-4-nitrophenol

Executive Summary

This technical guide provides a comprehensive examination of the synthetic pathways leading to 2-Isopropyl-4-nitrophenol, a substituted phenol of interest in fine chemical synthesis. The primary focus is on the direct electrophilic nitration of 2-isopropylphenol, a route favored for its atom economy and straightforward execution. We will dissect the underlying chemical principles, including the synergistic directing effects of the hydroxyl and isopropyl groups and the critical role of steric hindrance in achieving high regioselectivity. An alternative two-step nitrosation-oxidation pathway, offering enhanced control for certain applications, is also discussed. This document furnishes detailed, field-proven experimental protocols, data tables for easy reference, and process diagrams to provide researchers, scientists, and drug development professionals with a thorough and practical resource for the synthesis of this compound.

Introduction to 2-Isopropyl-4-nitrophenol

2-Isopropyl-4-nitrophenol (CAS: 60515-72-2) is an aromatic organic compound featuring a phenol backbone substituted with an isopropyl group at the ortho position and a nitro group at the para position relative to the hydroxyl function.[1] Its structure combines the reactivity of a phenol, the steric bulk of an isopropyl group, and the electron-withdrawing nature of a nitro group, making it a versatile intermediate for the synthesis of more complex molecules, including potential agrochemicals and pharmaceutical agents. An understanding of its synthesis is crucial for leveraging its potential in various research and development applications.

Physicochemical Properties

A summary of the key computed and experimental properties of 2-Isopropyl-4-nitrophenol is provided below for reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 181.19 g/mol | PubChem[1] |

| IUPAC Name | 4-nitro-2-(propan-2-yl)phenol | PubChem[1] |

| CAS Number | 60515-72-2 | PubChem[1] |

| Appearance | Expected to be a crystalline solid | General knowledge |

| Kovats Retention Index | 1697 (Standard non-polar) | NIST[1] |

Core Synthesis Pathways: Mechanistic Insights

The synthesis of 2-Isopropyl-4-nitrophenol is predominantly achieved through the electrophilic substitution on the 2-isopropylphenol precursor. The choice of pathway hinges on the desired level of selectivity, reaction control, and scale.

Pathway A: Regioselective Direct Nitration of 2-Isopropylphenol (Primary Route)

The most direct and common method for preparing 2-Isopropyl-4-nitrophenol is the nitration of 2-isopropylphenol. This reaction is a classic example of electrophilic aromatic substitution.

3.1.1 Mechanistic Rationale: Electrophilic Aromatic Substitution

The reaction proceeds via the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a nitric acid source. This electrophile then attacks the electron-rich aromatic ring of 2-isopropylphenol. The hydroxyl group (-OH) of the phenol strongly activates the ring, making it much more susceptible to electrophilic attack than benzene itself.[2] Consequently, the reaction can often be performed under milder conditions, for instance, using dilute nitric acid, which is not feasible for the nitration of benzene.[2]

3.1.2 The Role of Directing Groups and Steric Hindrance

The regiochemical outcome of the reaction is governed by the two substituents already present on the ring:

-

Hydroxyl (-OH) Group: A strongly activating ortho-, para-director due to its ability to donate a lone pair of electrons into the aromatic π-system, stabilizing the intermediate arenium ion when attack occurs at the ortho and para positions.[3]

-

Isopropyl (-CH(CH₃)₂) Group: A moderately activating ortho-, para-director through an inductive effect.

The directing effects of both groups are synergistic, strongly favoring substitution at positions 4 (para to -OH) and 6 (ortho to -OH). However, the bulky isopropyl group at position 2 exerts significant steric hindrance on the adjacent position 6.[4] This steric crowding makes an electrophilic attack at the 6-position energetically unfavorable. As a result, the nitronium ion preferentially attacks the electronically activated and sterically accessible 4-position, leading to 2-Isopropyl-4-nitrophenol as the major product with high regioselectivity.[4]

3.1.3 Choice of Nitrating Agents and Reaction Control

Several nitrating systems can be employed, with the choice impacting reaction vigor and safety.

-

Dilute Nitric Acid: Sufficient for the activated phenol ring and offers good control, minimizing oxidation and polysubstitution byproducts.[2]

-

Concentrated Nitric Acid: Used in a solvent like water or acetic acid, it provides a higher concentration of the nitronium ion for a faster reaction.[5][6]

-

Heterogeneous Systems: Milder, solid-supported reagents like NaNO₃ with Mg(HSO₄)₂ or NaHSO₄·H₂O on wet SiO₂ can be used.[7] These systems offer advantages in terms of simplified workup, milder conditions, and reduced acidic waste.[7]

Causality Behind Experimental Choices: Temperature control is paramount. Nitration is a highly exothermic reaction. Maintaining low temperatures (e.g., 0-15°C) is a critical, self-validating control measure to prevent runaway reactions, reduce the formation of undesired isomers, and suppress oxidative side-reactions that can lead to tar formation.[8]

Pathway B: Two-Step Nitrosation-Oxidation (Alternative Route)

For substrates that are particularly sensitive to oxidation or where maximum para-selectivity is required, a two-step approach is a well-established alternative.[9]

3.2.1 Principle and Advantages

This method involves two distinct chemical transformations:

-

Nitrosation: The phenol is first treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid. The electrophile in this step is the nitrosonium ion (NO⁺), which is significantly less reactive than the nitronium ion. This lower reactivity enhances its selectivity for the sterically unhindered and electronically rich para-position, yielding 2-isopropyl-4-nitrosophenol.

-

Oxidation: The intermediate 4-nitrosophenol is then oxidized to the final 4-nitrophenol product. A common and effective oxidizing agent for this transformation is nitric acid.[9]

This pathway provides an authoritative level of control by separating the substitution and oxidation steps, often resulting in higher purity of the desired para-isomer and avoiding the vigorous, sometimes difficult-to-control nature of direct nitration.

Detailed Experimental Protocols

The following protocol is a representative procedure for the primary synthesis pathway, derived from established methodologies for the nitration of phenols.[5][6]

Protocol for Direct Nitration of 2-Isopropylphenol

Disclaimer: This protocol involves the use of strong acids and exothermic reactions. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

4.1.1 Materials and Reagents

| Reagent/Material | Grade | Quantity | Molar Eq. |

| 2-Isopropylphenol | Reagent | 13.6 g (0.1 mol) | 1.0 |

| Nitric Acid (70%) | Reagent | 9.0 g (6.3 mL, 0.1 mol) | 1.0 |

| Deionized Water | 50 mL | - | |

| Ethyl Acetate | ACS | 200 mL | - |

| Saturated Sodium Bicarbonate Soln. | 100 mL | - | |

| Brine (Saturated NaCl Soln.) | 50 mL | - | |

| Anhydrous Sodium Sulfate | Anhydrous | 10 g | - |

| Ice | As needed | - |

4.1.2 Step-by-Step Procedure

-

Setup: Place a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in an ice-water bath.

-

Dissolution: Add 2-isopropylphenol (13.6 g) and deionized water (36 mL) to the flask. Stir the suspension until the phenol is well-dispersated.

-

Cooling: Cool the flask in the ice bath, ensuring the internal temperature of the suspension drops to between 0°C and 5°C.

-

Nitrating Agent Addition: Add 70% nitric acid (6.3 mL) dropwise via the dropping funnel to the stirred suspension over a period of 30-40 minutes. Causality: A slow, controlled addition is critical to dissipate the heat generated from the exothermic reaction and maintain the internal temperature below 10°C. This prevents over-nitration and side reactions.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 40 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching & Workup: Add 100 mL of cold deionized water to the reaction mixture. The product may precipitate as an oily solid. Transfer the entire mixture to a separatory funnel.

-

Extraction: Extract the aqueous mixture with ethyl acetate (2 x 100 mL). Combine the organic layers.

-

Washing: Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL) to remove excess water.

-

Drying & Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[5]

4.1.3 Purification and Characterization

The resulting crude residue can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent to yield pure 2-Isopropyl-4-nitrophenol.[5][6] The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Process Visualization

Diagrams created using DOT language provide a clear visual representation of the chemical pathways and experimental workflow.

Diagram: Pathway A - Direct Nitration

Caption: Direct nitration of 2-isopropylphenol.

Diagram: Pathway B - Nitrosation-Oxidation

Caption: Two-step nitrosation-oxidation pathway.

Diagram: General Experimental Workflow

Caption: Standard organic synthesis workflow.

Conclusion

The synthesis of 2-Isopropyl-4-nitrophenol is most efficiently achieved via the direct, regioselective nitration of 2-isopropylphenol. The success of this pathway is underpinned by a sound understanding of electronic and steric effects, which synergistically direct the electrophilic attack to the desired para-position. Meticulous control of reaction temperature is the most critical parameter for ensuring a safe reaction and high product yield. While the alternative two-step nitrosation-oxidation route offers a higher degree of control, the direct nitration method remains the preferred choice for its simplicity and efficiency. This guide provides the necessary theoretical foundation and practical protocols to enable researchers to confidently undertake the synthesis of this valuable chemical intermediate.

References

- Process for the production of p-nitrophenols.

-

A Process For The Preparation Of Isopropyl Phenol From Nitro Cumene. Quick Company. [Link]

-

2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]

- Preparation of o-isopropyl phenol.

- Process for preparation of 4-isopropylphenol.

-

Alcohols, Phenols and Ethers. NCERT. [Link]

-

Nitration of phenol to 2-nitrophenol and 4-nitrophenol. NOP. [Link]

-

Synthesis of 4-isopropyl-2-nitrophenol. PrepChem.com. [Link]

-

2-Isopropyl-4-nitrophenol. PubChem. [Link]

- Preparation of 4-nitrophenol derivative pharmaceutical intermediates.

- Selective nitration process.

-

An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. SciSpace. [Link]

-

Nitration Of Phenols Under Mild And Heterogeneous Conditions. PMC - NIH. [Link]

-

Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution ¹H NMR Spectroscopy. Journal of Chemical Education. [Link]

-

High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. PubMed. [Link]

-

Nitration of Phenol (A-Level Chemistry). YouTube. [Link]

-

Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

2-Isopropylphenol. PubChem. [Link]

- Regioselective nitration of aromatic compounds and the reaction products thereof.

Sources

- 1. 2-Isopropyl-4-nitrophenol | C9H11NO3 | CID 528954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.sciepub.com [pubs.sciepub.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. US3848002A - Process for the production of p-nitrophenols - Google Patents [patents.google.com]

A Guide to the Predicted Spectroscopic Profile of 2-Isopropyl-4-nitrophenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-4-nitrophenol is a phenolic compound of interest in various chemical and pharmaceutical research areas. Its molecular structure, featuring a phenol ring substituted with an isopropyl group and a nitro group, suggests potential for diverse chemical reactivity and biological activity. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and development settings.

This technical guide provides a comprehensive, predicted spectroscopic profile of 2-Isopropyl-4-nitrophenol, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimentally derived public data for this specific molecule, this guide leverages established principles of spectroscopy and data from analogous compounds to predict its spectral features. This approach offers a robust framework for researchers in the synthesis, analysis, and application of 2-Isopropyl-4-nitrophenol.

Molecular Structure and Spectroscopic Overview

The molecular structure of 2-Isopropyl-4-nitrophenol is key to understanding its spectroscopic behavior. The molecule consists of a benzene ring with a hydroxyl (-OH) group at position 1, an isopropyl group (-CH(CH₃)₂) at position 2, and a nitro group (-NO₂) at position 4. This arrangement of functional groups will give rise to a unique set of signals in each spectroscopic analysis.

Figure 1: Molecular Structure of 2-Isopropyl-4-nitrophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-Isopropyl-4-nitrophenol are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group protons, and the phenolic hydroxyl proton.

Table 1: Predicted ¹H NMR Spectral Data for 2-Isopropyl-4-nitrophenol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Doublet | 6H | -CH(CH₃ )₂ |

| ~3.20 | Septet | 1H | -CH (CH₃)₂ |

| ~7.00 | Doublet | 1H | Ar-H (ortho to -OH) |

| ~7.90 | Doublet of Doublets | 1H | Ar-H (ortho to -NO₂) |

| ~8.10 | Doublet | 1H | Ar-H (meta to -OH) |

| ~10.50 | Singlet (broad) | 1H | -OH |

Causality Behind Predicted Chemical Shifts and Multiplicities:

-

Isopropyl Group: The six methyl protons (-CH(CH₃ )₂) are equivalent and are split by the single methine proton, resulting in a doublet. The methine proton (-CH (CH₃)₂) is split by the six equivalent methyl protons, leading to a septet.

-

Aromatic Protons: The electron-withdrawing nitro group and the electron-donating hydroxyl and isopropyl groups will deshield the aromatic protons to varying extents, leading to distinct signals in the aromatic region. The exact coupling patterns (doublets and doublet of doublets) arise from the spin-spin coupling between adjacent aromatic protons.

-

Hydroxyl Proton: The phenolic proton is typically a broad singlet and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Isopropyl-4-nitrophenol

| Chemical Shift (δ, ppm) | Assignment |

| ~22.0 | -CH(C H₃)₂ |

| ~27.0 | -C H(CH₃)₂ |

| ~115.0 | Ar-C (ortho to -OH) |

| ~125.0 | Ar-C (meta to -OH) |

| ~126.0 | Ar-C (ortho to -NO₂) |

| ~138.0 | Ar-C (ipso to isopropyl) |

| ~141.0 | Ar-C (ipso to -NO₂) |

| ~155.0 | Ar-C (ipso to -OH) |

Rationale for Predicted Chemical Shifts:

-

Aliphatic Carbons: The carbons of the isopropyl group are expected in the upfield region of the spectrum.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon bearing the hydroxyl group (C-OH) is expected to be the most downfield among the protonated aromatic carbons due to the deshielding effect of the oxygen atom. The carbons ortho and para to the electron-withdrawing nitro group will also be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted IR spectrum of 2-Isopropyl-4-nitrophenol will exhibit characteristic absorption bands for the hydroxyl, nitro, isopropyl, and aromatic moieties.

Table 3: Predicted IR Absorption Bands for 2-Isopropyl-4-nitrophenol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad, Strong | O-H stretch (phenolic) |

| 2850-3000 | Medium | C-H stretch (aliphatic, isopropyl) |

| ~3100 | Medium | C-H stretch (aromatic) |

| 1500-1600 | Strong | C=C stretch (aromatic ring) |

| 1500-1550 | Strong, Asymmetric | N-O stretch (nitro group) |

| 1300-1350 | Strong, Symmetric | N-O stretch (nitro group) |

| ~1200 | Strong | C-O stretch (phenolic) |

Interpretation of Key Absorption Bands:

-

O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ is a hallmark of a hydrogen-bonded hydroxyl group, characteristic of phenols.

-

N-O Stretches: The nitro group will show two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations.

-

C-H Stretches: The spectrum will differentiate between the sp³-hybridized C-H bonds of the isopropyl group and the sp²-hybridized C-H bonds of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Isopropyl-4-nitrophenol, electron ionization (EI) would likely be used.

-

Molecular Ion Peak (M⁺): The molecular formula of 2-Isopropyl-4-nitrophenol is C₉H₁₁NO₃. The predicted molecular weight is approximately 181.19 g/mol . Therefore, the mass spectrum should show a molecular ion peak at m/z = 181.

-

Predicted Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several key pathways:

-

Loss of a methyl group (-CH₃): A significant peak would be expected at m/z = 166, corresponding to the loss of a methyl radical from the isopropyl group.

-

Loss of the nitro group (-NO₂): A peak at m/z = 135 could be observed due to the loss of a nitro group.

-

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the isopropyl group could lead to a fragment at m/z = 139.

-

An In-depth Technical Guide to 2-Isopropyl-4-nitrophenol: Physicochemical Characteristics and Potential Applications

Introduction

2-Isopropyl-4-nitrophenol is a substituted aromatic compound belonging to the nitrophenol family. Its molecular structure, featuring an isopropyl group and a nitro functional group attached to a phenol backbone, suggests a unique combination of physical and chemical properties that are of significant interest to researchers in medicinal chemistry, materials science, and drug development. The presence of the nitro group, a strong electron-withdrawing group, profoundly influences the acidity of the phenolic hydroxyl group and the overall reactivity of the aromatic ring. This guide provides a comprehensive overview of the physicochemical characteristics of 2-isopropyl-4-nitrophenol, outlines its synthesis, and explores its potential applications based on its structural attributes and the known bioactivities of related compounds.

Physicochemical Properties

The physical and chemical properties of 2-isopropyl-4-nitrophenol are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted values derived from computational models. This distinction is crucial for experimental design and data interpretation.

| Property | Value | Source |

| IUPAC Name | 2-isopropyl-4-nitrophenol | |

| CAS Number | 60515-72-2 | |

| Molecular Formula | C₉H₁₁NO₃ | |

| Molecular Weight | 181.19 g/mol | |

| Appearance | Brown to black solid | |

| Melting Point | 86 °C | |

| Boiling Point (Predicted) | 294.3 ± 33.0 °C | |

| Density (Predicted) | 1.209 ± 0.06 g/cm³ | |

| pKa (Predicted) | 7.62 ± 0.22 | |

| Solubility | Information not readily available | |

| XLogP3 | 2.4 |

Chemical Structure and Reactivity

The chemical structure of 2-isopropyl-4-nitrophenol is depicted below. The molecule consists of a benzene ring substituted with a hydroxyl group (-OH) at position 1, an isopropyl group (-CH(CH₃)₂) at position 2, and a nitro group (-NO₂) at position 4.

2-Isopropyl-4-nitrophenol CAS number and molecular weight

An In-depth Technical Guide to 2-Isopropyl-4-nitrophenol

Abstract

This technical guide provides a comprehensive overview of 2-Isopropyl-4-nitrophenol (CAS No: 60515-72-2), a substituted nitrophenol of interest to researchers in synthetic chemistry and drug discovery. The document delineates its core physicochemical properties, proposes a detailed protocol for its synthesis via nitration of 2-isopropylphenol, and outlines standard characterization techniques. Furthermore, it discusses the compound's chemical reactivity, essential safety and handling protocols, and explores its potential applications based on the known bioactivities of related nitrophenolic structures. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the study and application of substituted aromatic compounds.

Core Compound Identification and Properties

2-Isopropyl-4-nitrophenol is an aromatic organic compound characterized by a phenol ring substituted with an isopropyl group at position 2 and a nitro group at position 4.

| Property | Value | Source(s) |

| CAS Number | 60515-72-2 | [1][2][3] |

| Molecular Formula | C₉H₁₁NO₃ | [1][3][4] |

| Molecular Weight | 181.19 g/mol | [1][2][3][4][5] |

| IUPAC Name | 4-nitro-2-propan-2-ylphenol | [6][7] |

| Synonyms | 4-nitro-2-isopropylphenol | |

| Physical Form | Solid (predicted) | |

| pKa (Predicted) | 7.62 ± 0.22 | [4][8] |

| Topological Polar Surface Area | 66.05 Ų | [4][9] |

| XLogP3 | 2.4 | [5][6] |

Synthesis Protocol: Nitration of 2-Isopropylphenol

The synthesis of 2-Isopropyl-4-nitrophenol can be effectively achieved through the electrophilic nitration of its precursor, 2-isopropylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the isopropyl group is a weakly activating, ortho-, para-director. Due to steric hindrance from the bulky isopropyl group at the adjacent ortho position (position 6), the nitration is expected to proceed with high regioselectivity to the para position (position 4), which is sterically accessible and electronically activated.

This protocol is adapted from established methods for the nitration of phenols.

Materials and Reagents

-

2-Isopropylphenol

-

Glacial Acetic Acid

-

Nitric Acid (70%)

-

Ice

-

Distilled Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexane

Step-by-Step Experimental Procedure

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of 2-isopropylphenol in 50 mL of glacial acetic acid.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C while stirring continuously.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 6 mL of 70% nitric acid to 10 mL of glacial acetic acid. Cool this mixture in the ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred 2-isopropylphenol solution over approximately 30 minutes. Causality: A slow, dropwise addition is critical to control the exothermic reaction and prevent over-nitration or side reactions. The temperature of the reaction mixture must be maintained below 10 °C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours to ensure the reaction proceeds to completion.

-

Quenching: Slowly pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. A precipitate of the crude product is expected to form.

-

Neutralization: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until effervescence ceases. This step removes residual acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with distilled water (2 x 50 mL) followed by brine (1 x 50 mL) to remove water-soluble impurities.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Isopropyl-4-nitrophenol.

Purification

The crude product can be purified by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient as the eluent.[2] Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to isolate the pure product.

Synthesis Workflow Diagram

Caption: Key reaction: Reduction of the nitro group.

Potential Applications

While specific applications for 2-Isopropyl-4-nitrophenol are not well-documented, its structural motifs suggest several areas of interest for researchers:

-

Synthetic Intermediate: As discussed, it can serve as a precursor to the corresponding aminophenol, a building block for more complex molecules.

-

Biological Activity Screening: Nitrophenols are known to act as uncouplers of oxidative phosphorylation, which can lead to antimicrobial or toxic effects. [4]Its structural similarity to thymol (2-isopropyl-5-methylphenol), a known antimicrobial agent, suggests that 2-Isopropyl-4-nitrophenol could be a candidate for screening in antimicrobial or antifungal assays. [10]* pH Indicator: Many nitrophenols exhibit pH-dependent color changes and can be used as pH indicators. [11]

Safety and Handling

Nitrophenols are classified as hazardous materials and must be handled with stringent safety precautions. The following guidelines are based on safety data for related compounds like p-nitrophenol and 4-isopropylphenol. [5][9][12]

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). Inspect gloves prior to use.

-

Body Protection: Wear a lab coat. For larger quantities, chemical-resistant overalls may be necessary.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Do not ingest or inhale. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

In case of skin contact: Immediately wash off with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move person into fresh air.

-

If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.

-

Conclusion and Future Directions

2-Isopropyl-4-nitrophenol is a readily synthesizable compound with clear potential as a synthetic intermediate. This guide provides a robust framework for its preparation, characterization, and safe handling. The primary area for future research is the experimental validation of its physicochemical properties and a thorough investigation into its biological activities, particularly its potential as an antimicrobial agent. Such studies will be crucial in unlocking the full potential of this compound for the scientific and drug development communities.

References

-

PubChem. Nitrophenols | C6H7NO3 | CID 88473196. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Isopropyl-4-nitrophenol | C9H11NO3 | CID 528954. National Center for Biotechnology Information. [Link]

-

NCERT. Alcohols, Phenols and Ethers. National Council of Educational Research and Training. [Link]

-

Quora. What is the reason nitrophenol is much more acidic than normal phenol?[Link]

-

Harper College. SIGMA-ALDRICH - Safety Data Sheet (p-Nitrophenol).[Link]

-

Wikipedia. 4-Nitrophenol. Wikimedia Foundation. [Link]

-

PubChem. 2-Isopropyl-4-nitrophenol. National Center for Biotechnology Information. [Link]

-

Chemical-Suppliers.com. 2-Isopropyl-4-nitrophenol | CAS 60515-72-2.[Link]

-

Virginia Open Data Portal. Compound 528954: 2-Isopropyl-4-nitrophenol.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. quora.com [quora.com]

- 4. Nitrophenols | C6H7NO3 | CID 88473196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Isopropyl-4-nitrophenol | C9H11NO3 | CID 528954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. data.virginia.gov [data.virginia.gov]

- 8. Page loading... [guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 12. dept.harpercollege.edu [dept.harpercollege.edu]

Solubility of 2-Isopropyl-4-nitrophenol in different solvents

An In-depth Technical Guide to the Solubility of 2-Isopropyl-4-nitrophenol

Abstract

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. It governs reaction kinetics, dictates purification strategies such as crystallization, and is a cornerstone of formulation development in the pharmaceutical industry. This technical guide provides a comprehensive analysis of the solubility of 2-isopropyl-4-nitrophenol, a substituted nitrophenol of interest in chemical synthesis and drug discovery. By integrating theoretical principles with practical experimental protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals. We will explore the molecular characteristics governing its solubility, predict its behavior in a range of solvent classes, and provide a detailed methodology for its empirical determination and quantification.

Physicochemical Characterization of 2-Isopropyl-4-nitrophenol

A thorough understanding of a molecule's physical and chemical properties is fundamental to predicting its solubility. 2-Isopropyl-4-nitrophenol (C₉H₁₁NO₃) possesses a unique combination of functional groups that dictate its interactions with various solvents. The structure features a polar phenolic hydroxyl (-OH) group, a strongly electron-withdrawing nitro (-NO₂) group, a non-polar isopropyl substituent, and an aromatic benzene ring.

The interplay between these groups defines the molecule's overall polarity, its capacity for hydrogen bonding, and its acidic nature. The phenolic proton is weakly acidic, a property that can be leveraged to dramatically alter solubility in aqueous solutions of varying pH. A summary of its key properties is presented in Table 1.

Table 1: Key Physicochemical Properties of 2-Isopropyl-4-nitrophenol

| Property | Value | Source |

| IUPAC Name | 4-nitro-2-propan-2-ylphenol | PubChem[1] |

| CAS Number | 60515-72-2 | Sigma-Aldrich |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 181.19 g/mol | PubChem[1] |

| Melting Point | 86 °C | Sigma-Aldrich |

| Predicted pKa | 7.62 ± 0.22 | Guidechem[2] |

| Hydrogen Bond Donor Count | 1 (from -OH group) | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 (from -OH and -NO₂ groups) | Guidechem[2] |

| XLogP3-AA (Lipophilicity) | 2.4 | PubChem[1] |

Note: XLogP3 is a computed value that indicates a compound's lipophilicity. A higher value suggests greater solubility in non-polar solvents.

Theoretical Framework: Intermolecular Forces and Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[3] This means that solutes tend to dissolve in solvents that can form similar types of intermolecular interactions. The solubility of 2-isopropyl-4-nitrophenol is a direct consequence of the balance between its polar and non-polar regions and their interactions with the solvent.

-

Hydrogen Bonding: The phenolic -OH group can act as a hydrogen bond donor, while the oxygen atoms of both the -OH and -NO₂ groups can act as hydrogen bond acceptors. This is the dominant interaction in polar protic solvents like water, ethanol, and methanol.

-

Dipole-Dipole Interactions: The nitro group imparts a strong dipole moment to the molecule. This allows for favorable interactions with other polar molecules, including polar aprotic solvents like acetone and acetonitrile.

-

Van der Waals Forces (London Dispersion Forces): The non-polar aromatic ring and the alkyl side chain (isopropyl group) interact primarily through these weaker forces. These interactions are favored in non-polar solvents such as hexane and toluene.

-

Acid-Base Chemistry: The phenolic proton's pKa of approximately 7.62 is critical.[2] In aqueous solutions with a pH significantly above this value (e.g., 5% sodium hydroxide), the phenol will be deprotonated to form the 2-isopropyl-4-nitrophenoxide anion. This ionic species is significantly more polar than the neutral molecule, leading to a dramatic increase in aqueous solubility.

The following diagram illustrates the key intermolecular forces at play.

Caption: Key molecular features and their corresponding intermolecular forces.

Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility of 2-Isopropyl-4-nitrophenol

| Solvent Class | Example Solvents | Dominant Interaction | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Hydrogen Bonding | Low (Water), High (Alcohols) | The bulky non-polar groups limit solubility in water, but the ability to H-bond ensures high solubility in alcohols. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), DMSO | Dipole-Dipole | High | Strong dipole moment from the nitro group leads to favorable interactions. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Van der Waals | Low to Moderate | The polar hydroxyl and nitro groups are disfavored, limiting overall solubility. |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Hydrogen Bonding | Low | The compound remains in its neutral, less polar form. Solubility is similar to that in pure water. |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Ionic Interaction | Very High | Deprotonation of the acidic phenol forms a highly polar phenoxide salt, which is readily solvated by water. |

Experimental Protocol for Solubility Determination

To move beyond prediction, empirical measurement is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7] The subsequent concentration of the saturated solution can be determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.[8][9]

Isothermal Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility at a controlled temperature, typically 25 °C.

Materials:

-

2-Isopropyl-4-nitrophenol (solid)

-

Selected solvents (e.g., water, ethanol, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, solvent-compatible)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid 2-isopropyl-4-nitrophenol to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to 25 °C. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microscopic particles.

-

Dilution & Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method for quantification.

Quantification via UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward method for quantification, leveraging the strong UV absorbance of the aromatic nitrophenol structure.

Procedure:

-

Determine λmax: Prepare a dilute solution of 2-isopropyl-4-nitrophenol in the chosen solvent. Scan the solution using a spectrophotometer to find the wavelength of maximum absorbance (λmax).

-

Prepare Standards: Create a series of standard solutions of known concentrations from a precisely weighed stock solution.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration. The resulting linear regression will serve as the calibration curve.

-

Quantify Sample: Measure the absorbance of the diluted sample from the shake-flask experiment. Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

-

Calculate Solubility: Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

The entire experimental workflow is visualized below.

Caption: Experimental workflow for the shake-flask solubility determination.

Conclusion and Field Implications

The solubility profile of 2-isopropyl-4-nitrophenol is governed by a sophisticated balance of its polar functional groups (-OH, -NO₂) and its non-polar moieties (aromatic ring, isopropyl group). It is predicted to have high solubility in polar organic solvents like alcohols and acetone, moderate solubility in non-polar solvents, and limited solubility in neutral water. Critically for practical applications, its solubility in aqueous media can be dramatically enhanced under basic conditions due to the formation of the water-soluble phenoxide salt.

For professionals in chemical research and drug development, this guide provides the foundational knowledge and practical steps necessary to effectively work with this compound. The provided experimental protocol for the shake-flask method, coupled with UV-Vis quantification, offers a reliable system for generating the precise, quantitative data needed for process optimization, formulation design, and toxicological assessments. The lack of extensive published data for this specific molecule underscores the importance of performing such empirical studies to validate theoretical predictions and ensure the success of research and development endeavors.

References

- BenchChem. (n.d.). Physical and chemical properties of 2-Isopropyl-5-methyl-4-nitrophenol.

- Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Pace University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Guidechem. (n.d.). 2-ISOPROPYL-4-NITROPHENOL 60515-72-2 wiki.

- PubMed. (1982). Thermodynamics of distribution of p-substituted phenols between aqueous solution and organic solvents and phospholipid vesicles.

- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Royal Society of Chemistry. (1976). The thermodynamics of hydration of phenols. Journal of the Chemical Society, Perkin Transactions 2.

- ResearchGate. (2018). Studies on the solubility of phenolic compounds.

- University of Calgary. (2023). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Semantic Scholar. (1976). The thermodynamics of hydration of phenols.

- PubChem. (n.d.). 2-Isopropyl-4-nitrophenol.

- Sigma-Aldrich. (n.d.). 2-Isopropyl-4-nitrophenol.

- NIST. (n.d.). Phenol. NIST WebBook.

- ChemicalBook. (n.d.). 2-ISOPROPYL-4-NITROPHENOL.

- ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?.

- Solubility of Things. (n.d.). 4-Nitrophenol.

- ECHEMI. (n.d.). Is p-nitrophenol soluble in organic solvents?.

- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Nitrophenol Determination.

- National Institutes of Health. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.

- BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 2-Methyl-5-nitrophenol.

- BenchChem. (n.d.). Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification.

- Semantic Scholar. (1981). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material.

Sources

- 1. 2-Isopropyl-4-nitrophenol | C9H11NO3 | CID 528954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Potential Industrial Applications of 2-Isopropyl-4-nitrophenol

Abstract

2-Isopropyl-4-nitrophenol is a substituted aromatic compound possessing a unique combination of a reactive phenolic hydroxyl group, a sterically hindering isopropyl group, and an electron-withdrawing nitro group. While direct, large-scale industrial applications of 2-Isopropyl-4-nitrophenol are not extensively documented in publicly available literature, its chemical structure suggests significant potential as a versatile intermediate in several key industrial sectors. This guide provides a comprehensive technical overview of 2-Isopropyl-4-nitrophenol, including its synthesis, physicochemical properties, and a detailed exploration of its potential industrial applications. By examining the known reactivity of its functional groups and drawing parallels with structurally similar compounds, we will elucidate its prospective roles in the synthesis of agrochemicals, pharmaceuticals, and dyes, as well as its potential as a monomer for specialty polymers and as an antioxidant. This document is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who are interested in exploring the untapped potential of this intriguing molecule.

Introduction: Unveiling the Potential of a Versatile Intermediate

2-Isopropyl-4-nitrophenol (CAS No. 60515-72-2) is a yellow crystalline solid that belongs to the family of nitrophenols.[1] Its molecular structure, featuring an isopropyl group at the ortho position and a nitro group at the para position relative to the hydroxyl group, imparts a unique set of chemical properties that make it a valuable, albeit underutilized, precursor in organic synthesis. The interplay between the activating hydroxyl group, the bulky isopropyl group, and the deactivating nitro group governs its reactivity in electrophilic and nucleophilic substitution reactions, as well as reduction and condensation reactions.

This guide will delve into the scientific rationale behind the potential industrial applications of 2-Isopropyl-4-nitrophenol, moving beyond a simple recitation of facts to explain the causality behind its predicted utility. We will explore its synthesis from readily available starting materials and provide a thorough characterization of its known properties. The core of this document will focus on its potential as a key building block in the synthesis of high-value downstream products.

Synthesis and Physicochemical Properties

A plausible and efficient laboratory-scale synthesis of 2-Isopropyl-4-nitrophenol involves the direct nitration of 2-isopropylphenol. The ortho-para directing effect of the hydroxyl group, combined with the steric hindrance of the isopropyl group, favors the introduction of the nitro group at the para position.

Synthesis Protocol: Nitration of 2-Isopropylphenol

Materials:

-

2-Isopropylphenol

-

Concentrated Nitric Acid (70%)

-

Glacial Acetic Acid

-

Ice

-

Sodium Bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Distilled Water

Procedure:

-

Dissolution: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-isopropylphenol in glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and glacial acetic acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

-

Reaction Quenching: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, then pour the mixture over crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer multiple times with dichloromethane.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 2-Isopropyl-4-nitrophenol can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: A simplified workflow for the synthesis of 2-Isopropyl-4-nitrophenol.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of 2-Isopropyl-4-nitrophenol is essential for its handling, storage, and application in industrial processes.

| Property | Value | Source(s) |

| IUPAC Name | 2-isopropyl-4-nitrophenol | [2][3] |

| CAS Number | 60515-72-2 | [1][3] |

| Molecular Formula | C₉H₁₁NO₃ | [2][3] |

| Molecular Weight | 181.19 g/mol | [2][3] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 86 °C | [1] |

| Boiling Point | 294.3 ± 33.0 °C at 760 mmHg (Predicted) | [1] |

| pKa | 7.62 ± 0.22 (Predicted) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents |

Potential Industrial Applications

The industrial potential of 2-Isopropyl-4-nitrophenol lies in its utility as a chemical intermediate. The nitro group can be readily reduced to an amino group, opening up a vast array of subsequent chemical transformations.

Agrochemical Intermediate

One of the most promising applications of 2-Isopropyl-4-nitrophenol is as a precursor in the synthesis of agrochemicals, such as herbicides and fungicides. The general synthetic strategy involves the reduction of the nitro group to an amine, followed by further functionalization to create the active ingredient.

3.1.1. Pathway to Herbicides and Fungicides

The reduction of 2-Isopropyl-4-nitrophenol yields 2-amino-4-isopropylphenol. This aminophenol derivative can then be used as a building block for more complex molecules with pesticidal activity. For example, the amino group can be acylated, alkylated, or converted into a heterocyclic ring system, which are common structural motifs in many commercial pesticides. While direct patents for herbicides derived from this specific molecule are not prominent, the synthesis of various commercial herbicides and fungicides often involves substituted aminophenols.[4][5][6][7][8][9][10]

Caption: Synthetic pathway from 2-Isopropyl-4-nitrophenol to agrochemicals.

Precursor for Dyes and Pigments

The synthesis of azo dyes, a major class of synthetic colorants, often begins with the diazotization of an aromatic amine.[11] The reduction of 2-Isopropyl-4-nitrophenol to 2-amino-4-isopropylphenol provides a versatile precursor for the synthesis of a variety of dyes.[11][12][13]

3.2.1. Azo Dye Synthesis

2-Amino-4-isopropylphenol can be diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reactive intermediate can then be coupled with a suitable coupling component (e.g., another phenol, an aniline, or a naphthol derivative) to form a highly colored azo compound. The specific color and properties of the resulting dye can be fine-tuned by the choice of the coupling component and by further modifications to the molecule.

Pharmaceutical Intermediate

Substituted nitrophenols and aminophenols are common structural motifs in many pharmaceutical compounds.[5] The reduction of 4-nitrophenol is a key step in the industrial synthesis of paracetamol (acetaminophen). By analogy, 2-Isopropyl-4-nitrophenol could serve as a starting material for the synthesis of novel pharmaceutical agents. The resulting 2-amino-4-isopropylphenol could be a precursor for new analgesic, anti-inflammatory, or other therapeutic compounds.

Monomer for Specialty Polymers

Phenolic compounds can be used as monomers in the production of various polymers, such as phenoplasts and polycarbonates. The hydroxyl group of 2-Isopropyl-4-nitrophenol can undergo condensation reactions, while the other functional groups can be used to impart specific properties to the resulting polymer. For instance, the nitro group could be reduced to an amine after polymerization to create a reactive polymer capable of further cross-linking or functionalization. The bulky isopropyl group would likely influence the polymer's physical properties, such as its glass transition temperature and solubility. While this is a speculative application, the versatility of the starting molecule makes it an interesting candidate for research in advanced polymer synthesis.[14][15][16]

Potential as an Antioxidant

Phenolic compounds are well-known for their antioxidant properties, which arise from the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals.[17][18] While the presence of an electron-withdrawing nitro group might reduce the antioxidant capacity compared to its non-nitrated parent compound, some nitro-containing compounds have demonstrated significant antioxidant activity.[19][20] Further research is needed to quantify the antioxidant potential of 2-Isopropyl-4-nitrophenol and its derivatives.

Safety and Handling

2-Isopropyl-4-nitrophenol, like other nitrophenols, should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1][2][13][21]

Recommended Handling Procedures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.[12][22]

Conclusion and Future Outlook

2-Isopropyl-4-nitrophenol is a molecule with significant, yet largely unexplored, industrial potential. Its primary value lies in its role as a chemical intermediate, particularly for the synthesis of agrochemicals and dyes. The straightforward reduction of its nitro group to an amine unlocks a wide range of synthetic possibilities.

For researchers and professionals in the chemical industry, 2-Isopropyl-4-nitrophenol represents an opportunity for innovation. Further research into its reactivity and the development of efficient and scalable synthetic routes to high-value downstream products could lead to the development of new and improved agrochemicals, pharmaceuticals, and advanced materials. The exploration of its potential in polymer chemistry and as an antioxidant also warrants further investigation. As the demand for novel and effective chemical compounds continues to grow, versatile intermediates like 2-Isopropyl-4-nitrophenol will undoubtedly play an increasingly important role.

References

-

Otutu, J. O., & Osabohien, E. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropyl-4-nitrophenol. Retrieved from [Link]

-

Science Alert. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Retrieved from [Link]

-

The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of nitro compounds with antioxidant activity. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropyl-4-nitrophenol. Retrieved from [Link]

- Google Patents. (n.d.). Herbicide composition containing isopropylamine caprylate.

- EPO. (n.d.). Fungicidal compositions - Patent 3240415.

-

National Institutes of Health. (2020). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Isopropyl-4'-nitrodiphenyl-ether. Retrieved from [Link]

- Google Patents. (n.d.). Glyphosate isopropyl amine salt solution preparation method and its composition as herbicide.

-

National Institutes of Health. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Retrieved from [Link]

-

ResearchGate. (n.d.). The oxidant effect on p-nitrophenol oxidation. Retrieved from [Link]

-

Justia Patents. (n.d.). Fungicidal compositions including hydrazone derivatives and copper. Retrieved from [Link]

-

MDPI. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. Retrieved from [Link]

-

EPO. (2014). Fungicidal mixtures II comprising strobilurin-type fungicides - Patent 2815649. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Use of synthetic and biological fungicides in combination for controlling harmful fungi.

- Google Patents. (n.d.). Herbicide formulation.

- Google Patents. (n.d.). 2-anilinopyrimidine derivative and agricultural and horticultural fungicide.

- Google Patents. (n.d.). Herbicide formulations.

- Google Patents. (n.d.). Method of preparing glyphosate herbicide formulations.

-

Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-isopropyl-2-nitrophenol. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue: Synthesis, Processing, Structure and Properties of Polymer Materials. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of poly( N -isopropyl acrylamide) gels prepared by using (NH4)2Ce(NO3)6 Tegomer H-Si 2111 redox pair. Retrieved from [Link]

-

S3waas. (n.d.). MCQs ON CLASS 12 CHEMISTRY. Retrieved from [Link]

Sources

- 1. 2-Isopropyl-4-nitrophenol | 60515-72-2 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. US10772327B2 - Herbicide composition containing isopropylamine caprylate - Google Patents [patents.google.com]

- 5. FUNGICIDAL COMPOSITIONS - Patent 3240415 [data.epo.org]

- 6. CN102361551B - Use of synthetic and biological fungicides in combination for controlling harmful fungi - Google Patents [patents.google.com]

- 7. US20060270557A1 - Herbicide formulation - Google Patents [patents.google.com]

- 8. JPH03271278A - 2-anilinopyrimidine derivative and agricultural and horticultural fungicide - Google Patents [patents.google.com]

- 9. WO2013186695A1 - Herbicide formulations - Google Patents [patents.google.com]

- 10. US5994269A - Method of preparing glyphosate herbicide formulations - Google Patents [patents.google.com]

- 11. spectrabase.com [spectrabase.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. synquestlabs.com [synquestlabs.com]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide on the Environmental Fate and Transport of 2-Isopropyl-4-nitrophenol

Introduction

2-Isopropyl-4-nitrophenol is a substituted aromatic compound belonging to the class of nitrophenols. While specific large-scale industrial applications of 2-isopropyl-4-nitrophenol are not widely documented, its structural similarity to other environmentally significant nitrophenols, which are used in the synthesis of pesticides, herbicides, and pharmaceuticals, warrants a thorough investigation of its environmental fate and transport.[1] The presence of both a hydrophobic isopropyl group and a polar nitro group suggests that its behavior in the environment will be complex, influencing its partitioning between soil, water, and air, as well as its susceptibility to various degradation processes.

This technical guide provides a comprehensive overview of the anticipated environmental fate and transport of 2-isopropyl-4-nitrophenol. In the absence of extensive empirical data for this specific compound, this guide synthesizes information from closely related analogues, such as 4-nitrophenol and other alkylated nitrophenols, and outlines standardized methodologies for its experimental evaluation. This approach provides a robust framework for researchers, scientists, and drug development professionals to assess its potential environmental impact.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental distribution of a chemical is fundamentally governed by its physicochemical properties. For 2-isopropyl-4-nitrophenol, a combination of computed and limited experimental data provides initial insights into its likely behavior.

| Property | Value | Source | Note |

| Molecular Formula | C₉H₁₁NO₃ | [2] | - |

| Molecular Weight | 181.19 g/mol | [2] | - |

| Melting Point | 86 °C | [3] | Experimental |

| Boiling Point | 294.3 ± 33.0 °C at 760 mmHg | [3] | Predicted |

| pKa | 7.62 ± 0.22 | [2] | Predicted. Indicates that it will exist partially as an anion in typical environmental pH ranges. |

| log Kow (Octanol-Water Partition Coefficient) | 2.4 | [4] | Computed. Suggests a moderate potential for bioaccumulation and sorption to organic matter. |

| Water Solubility | - | - | Experimental data is not readily available. Predicted to have moderate solubility based on its structure. |

| Vapor Pressure | - | - | Experimental data is not readily available. Likely to be low due to the polar nitro and hydroxyl groups. |

Causality Behind Property Significance:

-

pKa: The predicted pKa of 7.62 is critical. In natural waters with a pH typically ranging from 6 to 9, a significant fraction of 2-isopropyl-4-nitrophenol will exist in its ionized (phenolate) form. The anionic form is generally more water-soluble and less volatile than the neutral form, which will significantly influence its mobility in water and partitioning into sediment and biota.

-

log Kow: The computed log Kow of 2.4 suggests a moderate tendency to partition from water into organic phases, such as the lipids of aquatic organisms and the organic matter in soil and sediment. This value is a key input for models predicting bioaccumulation and soil sorption.

Environmental Fate: Degradation and Transformation Processes

The persistence of 2-isopropyl-4-nitrophenol in the environment is determined by a combination of biotic and abiotic degradation processes.

Biodegradation: The Primary Dissipation Pathway

Microbial degradation is anticipated to be the most significant process for the removal of 2-isopropyl-4-nitrophenol from soil and water.[5] Studies on analogous nitrophenols have identified two primary aerobic biodegradation pathways: the hydroquinone pathway and the hydroxyquinol pathway.[6][7]

Hydroquinone Pathway (Predominant in Gram-negative bacteria):

This pathway involves the initial removal of the nitro group to form an intermediate, which is then further degraded. For 4-nitrophenol, this intermediate is hydroquinone.[8] It is plausible that 2-isopropyl-4-nitrophenol would be initially converted to isopropyl-hydroquinone.

Hydroxyquinol Pathway (Predominant in Gram-positive bacteria):

In this pathway, the nitro group is initially hydroxylated, leading to the formation of a substituted catechol, which is subsequently cleaved. For 4-nitrophenol, this leads to 1,2,4-benzenetriol.[7][9] For 2-isopropyl-4-nitrophenol, the likely intermediate would be isopropyl-nitrocatechol.

Diagram: Proposed Aerobic Biodegradation Pathways for 2-Isopropyl-4-nitrophenol

Caption: Proposed aerobic biodegradation pathways for 2-isopropyl-4-nitrophenol.

Experimental Protocol: Ready Biodegradability (OECD 301)

To experimentally assess the biodegradability of 2-isopropyl-4-nitrophenol, the OECD 301 "Ready Biodegradability" test series provides a standardized framework.[6][10][11] The Manometric Respirometry Test (OECD 301F) is a suitable choice.